N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked to a carboxamide group. The substituents include a 4-(dimethylamino)phenyl group and a 4-methylpiperazinyl moiety on the ethyl chain, conferring unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-27(2)20-10-8-18(9-11-20)22(29-14-12-28(3)13-15-29)17-26-24(30)21-16-19-6-4-5-7-23(19)32-25(21)31/h4-11,16,22H,12-15,17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGJWZKNURQOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure: Features a 4-methoxyphenethyl group instead of the dimethylaminophenyl and methylpiperazinyl substituents.
- Synthesis : Prepared via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine, yielding a simpler analogue with reduced steric bulk compared to the target compound .
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide
- Structure : Differs by substituting 4-methylpiperazine with 4-phenylpiperazine.
- Impact : The phenyl group in the piperazine ring introduces aromatic interactions, which may enhance binding to hydrophobic pockets in biological targets but reduce solubility compared to the methyl group in the target compound .
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure: Contains a triazole ring and 4-fluorophenethyl group, diverging significantly from the target compound’s piperazine and dimethylamino motifs.
- Synthetic Route : Uses click chemistry (azide-alkyne cycloaddition), a distinct methodology compared to the nucleophilic substitution or amide coupling used for the target compound .
Substituent Effects on Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
